

Spectroscopic Analysis of Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate: A Technical Guide

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Compound of Interest

Compound Name:	<i>Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate</i>
Cat. No.:	B1360183

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate**, also known as Ethyl 4-hydroxymandelate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.15	Triplet	3H	-CH ₂ CH ₃
4.10	Quartet	2H	-CH ₂ CH ₃
5.05	Singlet	1H	-CH(OH)-
6.75	Doublet	2H	Aromatic CH (ortho to -OH)
7.25	Doublet	2H	Aromatic CH (meta to -OH)
9.50 (broad)	Singlet	1H	Ar-OH
5.50 (broad)	Singlet	1H	-CH(OH)-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in searched resources.	

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretch (phenolic and alcoholic)
~3050	C-H stretch (aromatic)
~2980	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1600, ~1500	C=C stretch (aromatic)
~1250	C-O stretch (ester and phenol)
~1100	C-O stretch (alcohol)

Table 4: Mass Spectrometry Data (of di-TMS derivative)[[1](#)]

m/z	Interpretation
340	[M] ⁺ (molecular ion of di-TMS derivative)
267	[M - Si(CH ₃) ₃] ⁺
223	[M - CO ₂ Si(CH ₃) ₃] ⁺
73	[Si(CH ₃) ₃] ⁺

Note: The mass spectrum is for the di-trimethylsilyl (di-TMS) derivative of **Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate**. This is a common derivatization technique for GC-MS analysis of compounds with active hydrogens.

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified **Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Technique: A standard one-dimensional proton NMR experiment is performed.
- Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-5 seconds.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: Approximately 12-16 ppm.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
- Technique: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.
- Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Pulse width: Calibrated 90° pulse.

- Spectral width: Approximately 0-220 ppm.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methanol).
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: The salt plate with the sample film is placed in the sample holder of the spectrometer.
- Parameters:
 - Scan range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
- A background spectrum of the clean, empty salt plate is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Sample Preparation (for GC-MS with derivatization):

- Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine).
- Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl groups to trimethylsilyl ethers.

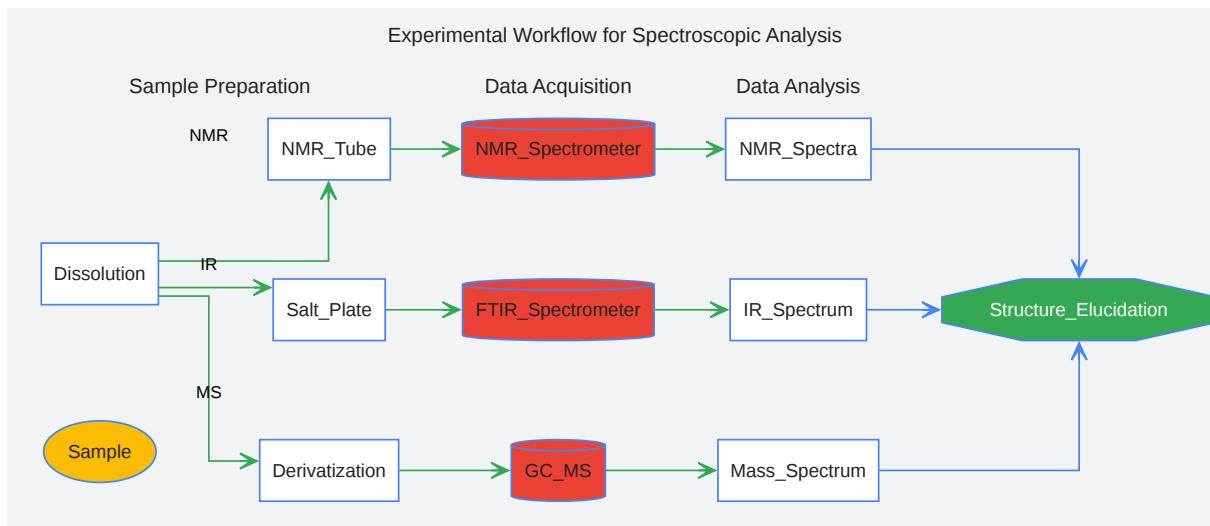
- Heat the mixture to ensure complete derivatization.
- Inject an aliquot of the derivatized sample into the GC-MS system.

Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Technique: The derivatized sample is vaporized and separated on a GC column before entering the mass spectrometer.
- Ionization Method: Electron Ionization (EI) is commonly used.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically employed.
- Parameters:
 - Electron energy: 70 eV.
 - Mass range: m/z 50-500.

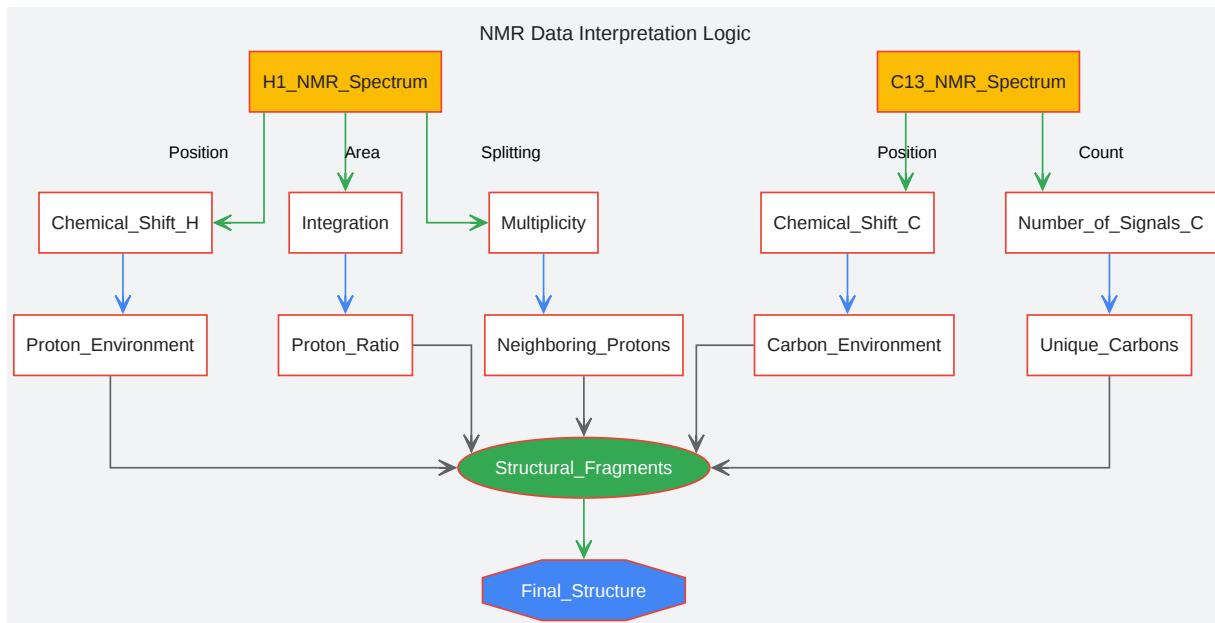
Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental and analytical processes.

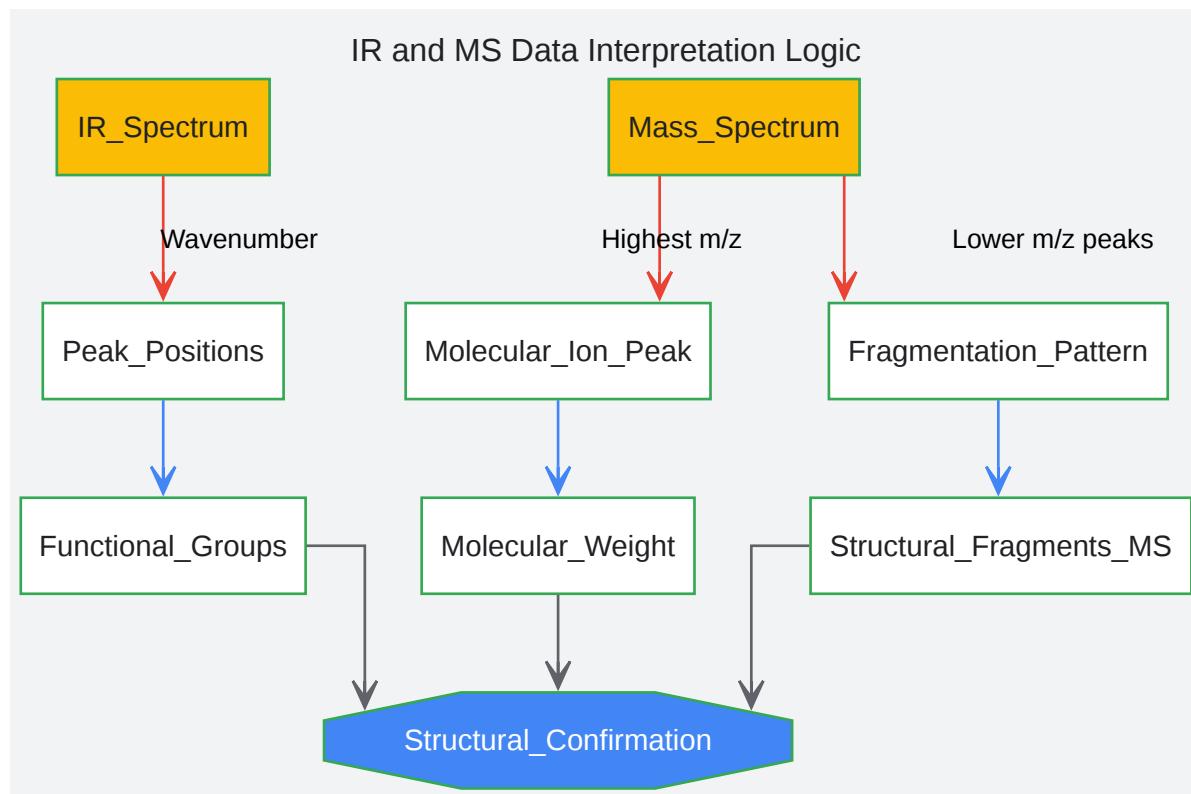


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Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation.

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Caption: A diagram showing the logical flow of information derived from NMR spectra for structural determination.



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Caption: A diagram outlining the interpretation logic for IR and Mass Spectrometry data in structural analysis.

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References

- 1. 4-Hydroxymandelic acid, ethyl ester, di-TMS | C₁₆H₂₈O₄Si₂ | CID 622432 - PubChem [pubchem.ncbi.nlm.nih.gov]
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